Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)

Description

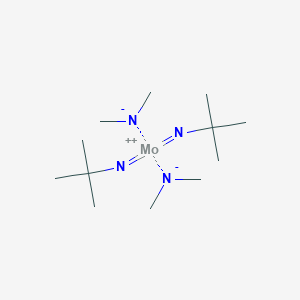

Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a metal-organic compound with the formula Mo[N(t-Bu)]2(NMe2)2. It is known for its use as a catalyst and precursor in various chemical reactions and industrial applications. The compound is typically a solid, often appearing as green crystals, and is sensitive to light and oxygen .

Properties

CAS No. |

923956-62-1 |

|---|---|

Molecular Formula |

C12H30MoN4 |

Molecular Weight |

326.34 g/mol |

IUPAC Name |

bis(tert-butylimino)molybdenum(2+);dimethylazanide |

InChI |

InChI=1S/2C4H9N.2C2H6N.Mo/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;+2 |

InChI Key |

KUMGWCYRXZGGGP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |

Canonical SMILES |

CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is relatively complex and generally requires metal-organic chemical synthesis methods. One common approach involves the reaction of molybdenum hexacarbonyl with tert-butylamine and dimethylamine under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and degradation of the compound .

Chemical Reactions Analysis

Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form molybdenum oxides.

Reduction: It can be reduced to lower oxidation states of molybdenum.

Substitution: The dimethylamino and t-butylimido groups can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) has several scientific research applications:

Catalysis: It is used as a catalyst in redox reactions, such as catalytic carbonylation and alkylation reactions.

Precursor Compound: The compound serves as a precursor for the synthesis of other metal-organic compounds, aiding in the creation of metal complexes with specific properties.

Electronic Materials: It is used in the preparation of electronic materials, such as organic thin-film solar cells and organic light-emitting diodes.

Mechanism of Action

The mechanism by which Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) can be compared with other similar compounds, such as:

- Bis(tert-butylimino)bis(dimethylamino)molybdenum(VI)

- Bis(dimethylamido)molybdenum(VI)

- Molybdenum carbonitride compounds

These compounds share similar structures and properties but differ in their specific applications and reactivity. Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is unique in its combination of t-butylimido and dimethylamino ligands, which confer specific catalytic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.